molecular formula C15H10BrNO B3252275 6-Bromo-1-phenoxyisoquinoline CAS No. 215453-25-1

6-Bromo-1-phenoxyisoquinoline

Cat. No.: B3252275
CAS No.: 215453-25-1
M. Wt: 300.15 g/mol
InChI Key: QCVOTMPAZHJRFZ-UHFFFAOYSA-N
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Description

6-Bromo-1-phenoxyisoquinoline is a chemical compound with the molecular formula C15H10BrNO It is a derivative of isoquinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Bromo-1-phenoxyisoquinoline can be synthesized through several methods, including:

    Suzuki-Miyaura Coupling Reaction: This method involves the coupling of 6-bromoisoquinoline with phenoxyboronic acid in the presence of a palladium catalyst and a base.

    Nucleophilic Aromatic Substitution: Another method involves the nucleophilic substitution of 6-bromoisoquinoline with phenol in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound often employs the Suzuki-Miyaura coupling reaction due to its efficiency and scalability. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-phenoxyisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Reduced isoquinoline derivatives.

    Substitution: Amino or thio-substituted isoquinoline derivatives.

Scientific Research Applications

6-Bromo-1-phenoxyisoquinoline has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Bromo-1-phenoxyisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-1-phenoxyisoquinoline is unique due to the presence of both a bromine atom and a phenoxy group, which enhances its reactivity and versatility in various chemical reactions. This dual functionality makes it a valuable compound in synthetic organic chemistry and medicinal chemistry .

Properties

IUPAC Name

6-bromo-1-phenoxyisoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO/c16-12-6-7-14-11(10-12)8-9-17-15(14)18-13-4-2-1-3-5-13/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCVOTMPAZHJRFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=CC3=C2C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 10 g of 1b, 31 g of phenol and 4 g of KOH was heated at 1 40° C. for 2 hours. After -cooling to room temperature aqueous 3N NaOH was added and the mixture was extracted with dichloromethane. The dichloromethane extract was washed with aqueous 2N NaOH, washed with water, dried (MgSO4) and concentrated to yield 12.2 g of 1c. 1H-NMR 200 MHz (CDCl3) δ: 7.1-7.6 (6H, m), 7.70 (1H, dd, J=9 Hz and J=2 Hz), 7.95-8.10 (2H, m), 8.31 (1H, d, J=9 Hz).
Name
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
31 g
Type
reactant
Reaction Step One
Name
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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